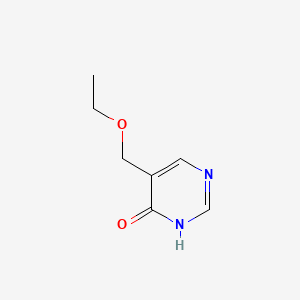

4(3H)-Pyrimidinone, 5-(ethoxymethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

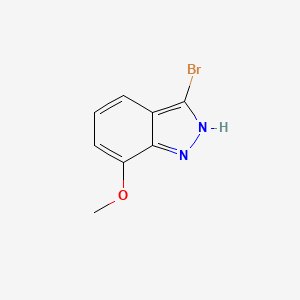

“4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrimidinone, a class of compounds that have been extensively studied and used in certain specific biological activities .

Synthesis Analysis

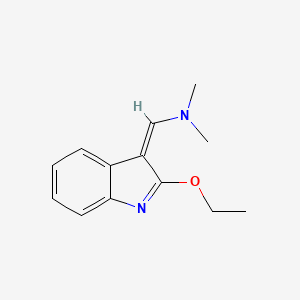

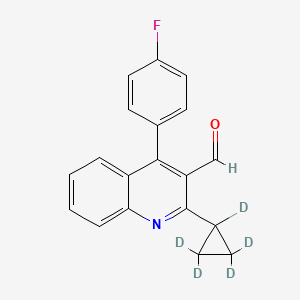

The synthesis of pyrimidinone derivatives has been a subject of research in many studies . For instance, a study reported the development of a tertiary amine-containing β-turn peptide that catalyzes the atroposelective bromination of pharmaceutically relevant 3-arylquinazolin-4(3H)-ones (quinazolinones) with high levels of enantioinduction over a broad substrate scope .Molecular Structure Analysis

The molecular structure of “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” can be analyzed using various techniques such as FT-IR, SEM, TG-DTG, and N2 adsorption isotherm techniques . The structure of the free catalyst and the peptide–substrate complex were explored using X-ray crystallography and 2D-NOESY experiments .Chemical Reactions Analysis

The chemical reactions involving “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” have been studied in the context of its synthesis . For example, a study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4(3H)-Pyrimidinone, 5-(ethoxymethyl)-” can be determined using various techniques. For instance, a study reported the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of a related compound .Aplicaciones Científicas De Investigación

Preparation of High-Value-Added Platform Compounds

The compound is used in the preparation of high-value-added platform compounds from biomass materials . This process provides an important method for solving fossil energy shortages .

Synthesis of 5-Hydroxymethylfurfural (5-HMF)

5-(ethoxymethyl)-1H-pyrimidin-6-one is used in the synthesis of 5-HMF from different biomass feedstocks . The current systems for preparing 5-HMF are disadvantaged by poor selectivity and a low conversion rate .

Catalytic Systems

The compound is used in catalytic systems for the synthesis of 5-HMF from different feedstocks . This provides theoretical support for its subsequent in-depth study .

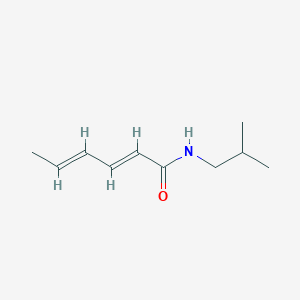

Synthesis of 5-(Ethoxymethyl)furfural (EMF)

5-(ethoxymethyl)-1H-pyrimidin-6-one is used in the synthesis of EMF from glucose over a hierarchical lamellar multi-functional zeolite catalyst . The reaction proceeds via the isomerization of glucose to fructose over Lewis acidic Sn sites and the dehydration of fructose to 5-hydroxymethylfurfural (HMF) and then the etherification of HMF and ethanol to EMF over the Brønsted acidic Al–O(H)–Si sites .

Development of Efficient Catalysts

The compound is used in the development of efficient catalysts and catalytic systems for the conversion of polysaccharide raw materials into 5-HMF .

Solvent Systems

5-(ethoxymethyl)-1H-pyrimidin-6-one is used in the study of the effects of different solvents. The solvent systems used in the catalytic preparation of EMF were summarized in four categories: 1) single-phase solvent system, 2) biphasic solvent system, 3) ionic liquids system (ILs) and 4) deep eutectic solvents (DESs) system .

Propiedades

IUPAC Name |

5-(ethoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-4-6-3-8-5-9-7(6)10/h3,5H,2,4H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWIOYGAAZKJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Pyrimidinone, 5-(ethoxymethyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.